molecular formula C19H15N3O5S B2624209 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1203270-32-9

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2624209
CAS No.: 1203270-32-9
M. Wt: 397.41
InChI Key: PPQIRBHMHDVKSM-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including thiazole, furan, and oxazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the furan and oxazole rings through various coupling reactions. Common reagents used in these reactions include thionyl chloride, furan-2-carboxylic acid, and oxalyl chloride. The reaction conditions usually involve refluxing in organic solvents such as dichloromethane or toluene .

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-24-14-6-5-11(8-16(14)25-2)13-10-28-19(20-13)21-18(23)12-9-17(27-22-12)15-4-3-7-26-15/h3-10H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQIRBHMHDVKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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